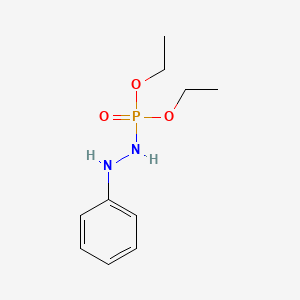![molecular formula C21H16F3N3O2 B11111146 3-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-3-oxo-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B11111146.png)
3-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-3-oxo-N-[3-(trifluoromethyl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-[(E)-1-(1-NAPHTHYL)METHYLIDENE]HYDRAZINO}-3-OXO-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a naphthyl group, a hydrazino group, and a trifluoromethyl phenyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
The synthesis of 3-{2-[(E)-1-(1-NAPHTHYL)METHYLIDENE]HYDRAZINO}-3-OXO-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE typically involves multiple steps, including the formation of intermediate compoundsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the hydrazino group, leading to the formation of amines or other derivatives.
Scientific Research Applications
3-{2-[(E)-1-(1-NAPHTHYL)METHYLIDENE]HYDRAZINO}-3-OXO-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets through various pathways. The naphthyl and trifluoromethyl phenyl groups contribute to its binding affinity and specificity. The hydrazino group can form hydrogen bonds and other interactions with target molecules, influencing the compound’s biological activity .
Comparison with Similar Compounds
Compared to other similar compounds, 3-{2-[(E)-1-(1-NAPHTHYL)METHYLIDENE]HYDRAZINO}-3-OXO-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE stands out due to its unique combination of functional groups. Similar compounds include:
- 3-(2-METHOXY-1-NAPHTHYL)-N’-[(E)-1-(4-METHOXYPHENYL)ETHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE
- 3-(2-METHOXY-1-NAPHTHYL)-N’-[(E)-1-(2-NAPHTHYL)ETHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE .
These compounds share some structural similarities but differ in their specific functional groups and overall chemical properties, highlighting the uniqueness of 3-{2-[(E)-1-(1-NAPHTHYL)METHYLIDENE]HYDRAZINO}-3-OXO-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE.
Properties
Molecular Formula |
C21H16F3N3O2 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
N'-[(E)-naphthalen-1-ylmethylideneamino]-N-[3-(trifluoromethyl)phenyl]propanediamide |
InChI |
InChI=1S/C21H16F3N3O2/c22-21(23,24)16-8-4-9-17(11-16)26-19(28)12-20(29)27-25-13-15-7-3-6-14-5-1-2-10-18(14)15/h1-11,13H,12H2,(H,26,28)(H,27,29)/b25-13+ |
InChI Key |
VJVBJMBYZCUSDJ-DHRITJCHSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(3-nitrophenyl)methylidene]-3-phenylpropanehydrazide](/img/structure/B11111063.png)
![N-(3-Chlorophenyl)-N-({N'-[(E)-(2,5-dimethylphenyl)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11111065.png)
![2-[(E)-({2-[N-(2-Methoxy-5-methylphenyl)benzenesulfonamido]acetamido}imino)methyl]benzoic acid](/img/structure/B11111072.png)
![4-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11111077.png)
![3-amino-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11111080.png)

![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B11111095.png)

![N'-[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B11111104.png)
![N-({N'-[(3E)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B11111116.png)
![(4Z)-4-[(3,3-dimethyl-1-phenoxybutan-2-yl)imino]-1-(1-phenylethyl)-1,3-diazaspiro[4.4]nonane-2-thione](/img/structure/B11111119.png)
![(1E)-1-[3-(chloromethyl)-2,4,6-trimethylbenzylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11111152.png)

![2-Methylpropyl [5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B11111157.png)
